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Compound of Interest

Compound Name:
4-Pyridinecarboxylic acid, 2-iodo-,

hydrazide

CAS No.: 29247-87-8

Cat. No.: B1213282

Get Quote

Executive Summary
This guide details the spectroscopic characterization of 2-iodo-4-pyridinecarboxylic acid

hydrazide, a critical intermediate in the synthesis of antitubercular agents and

radiopharmaceuticals. Unlike its parent compound, Isoniazid, the introduction of an iodine atom

at the C2 position breaks the pyridine ring symmetry and introduces specific "heavy atom"

spectral anomalies.

This document is structured to guide researchers through the identification, validation, and

purity assessment of this scaffold, focusing on the causal link between molecular structure and

observed spectral data.

Part 1: Structural Context & Synthetic Relevance
The 2-iodo moiety transforms the standard Isoniazid scaffold into a versatile "handle" for

palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid
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library generation of 2-substituted isonicotinic acid derivatives.

The Analytical Challenge
Symmetry Breaking: The

symmetry of Isoniazid is lost, rendering all aromatic protons and carbons magnetically
inequivalent.

The Iodine Signature: Iodine (

) is monoisotopic and possesses a large quadrupole moment, influencing relaxation times
and chemical shifts (Heavy Atom Effect).

Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary "fingerprint" for this molecule. The lack of an M+2

isotope peak is the definitive diagnostic for iodine, distinguishing it from chloro- or bromo-

analogs.

Ionization & Molecular Ion[1]
Method: Electrospray Ionization (ESI) in Positive Mode (

ve) is recommended due to the polar hydrazide tail.

Molecular Formula:

Exact Mass: 262.96 Da

Observed Ion:

Fragmentation Pathway (MS/MS)
The fragmentation follows a logical "peeling" of the hydrazide group, followed by the

degradation of the pyridine ring.

Key Diagnostic Fragments:

Loss of Hydrazine (
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): Generates the acylium ion

.

Loss of CO (

): Subsequent loss leads to the iodopyridinium cation.

Iodine Retention: The C-I bond is relatively strong; early fragmentation retains the iodine,

maintaining the high mass defect.

Visualization: Fragmentation Logic
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Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-iodoisoniazid.[1][2]

Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as the "Functional Group Checklist." The iodine atom itself is

difficult to detect in standard mid-IR (4000–400 cm⁻¹), but its presence subtly shifts ring

vibrations.

Diagnostic Bands
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Functional Group
Frequency (

)
Intensity

Assignment &
Notes

Hydrazide 3300–3400 Medium

Doublet.

Characteristic of

primary amines (

and

).

Amide 3150–3250 Medium
Broad band, often H-

bonded.

Amide I (

)
1660–1680 Strong

The "Anchor" peak.

Conjugation with

pyridine lowers

slightly.

Pyridine Ring (

)
1580–1600 Medium

Aromatic breathing

modes.

Stretch 500–600 Weak

Fingerprint Region.

Distinguishes from

parent Isoniazid.

Protocol Tip: Use ATR (Attenuated Total Reflectance) on the solid powder. KBr pellets may

cause halide exchange (I

Br) under high pressure/time, leading to spectral artifacts.

Part 4: Nuclear Magnetic Resonance (NMR)
Elucidation
This is the definitive structural proof. The analysis relies on understanding the Heavy Atom

Effect of iodine.

Solvent Selection
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Recommended: DMSO-

.[1]

Reasoning: The hydrazide protons (

) are exchangeable. In

, they are often broad or invisible. DMSO-

stabilizes these protons via H-bonding, appearing as distinct singlets/broad peaks between
4–10 ppm.

NMR (Proton) – The "Skeleton"
Unlike Isoniazid (AA'XX' system), 2-iodoisoniazid has an AMX spin system (three non-

equivalent protons).

9.8–10.0 ppm (1H, s): Amide

. Most deshielded exchangeable proton.

8.5–8.6 ppm (1H, d,

Hz):H6. Deshielded by the adjacent Nitrogen.

8.0–8.1 ppm (1H, s/d,

Hz):H3. Located between Iodine and Carbonyl. Deshielded by the EWG carbonyl but slightly
shielded by Iodine's anisotropy compared to Cl/Br.

7.7–7.8 ppm (1H, dd,

Hz):H5.

4.5–4.7 ppm (2H, br s): Hydrazide

.

NMR – The "Heavy Atom" Anomaly
The most critical feature is the chemical shift of C2 (the carbon attached to Iodine).
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Normal Trend: Electronegative atoms (O, N, Cl) deshield carbons (shift downfield,

ppm).

Iodine Exception: Iodine has a large electron cloud and spin-orbit coupling effects that cause

shielding (upfield shift).

Prediction: The C2-I signal will appear significantly upfield, likely around 118–125 ppm,

which is counter-intuitive for a carbon next to a pyridine nitrogen.

Carbon Position
Predicted Shift (

ppm)
Explanation

C4 (

)
163–165 Typical hydrazide carbonyl.

C6 (

)
150–152

Deshielded by Nitrogen

(alpha).

C4 (Quaternary) 140–145 Ipso to carbonyl.

C3/C5 122–128 Aromatic CH.

C2 (

)
118–124

Diagnostic. Upfield shifted due

to Heavy Atom Effect.

Part 5: Integrated Analytical Workflow
To ensure drug-grade purity, a self-validating workflow is required.

Protocol Diagram
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Crude Synthesis Product

1. TLC Screening
(Mobile Phase: 10% MeOH/DCM)

2. MS (ESI+)
Confirm M+H (264)

Spot confirmed

3. Purification
(Recrystallization/Column)

Identity confirmed

4. NMR Validation
(DMSO-d6)

Check C2-I shift & Integration

5. Final QC
(HPLC Purity >98%)

Structure Validated

Click to download full resolution via product page

Figure 2: Step-by-step characterization workflow for 2-iodoisoniazid.

Common Impurities
Di-acylated Hydrazine: Occurs if excess acid chloride/ester is used. Check: MS

peak.
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Hydrolyzed Acid: 2-iodoisonicotinic acid. Check: Loss of Hydrazide doublets in NMR; broad

OH stretch in IR (2500–3000 cm⁻¹).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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